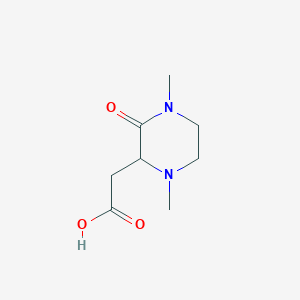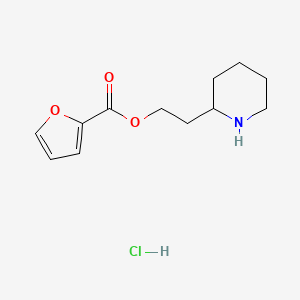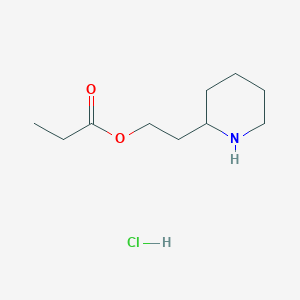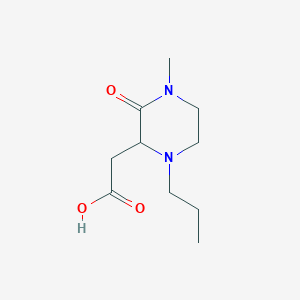![molecular formula C17H21N3 B1392481 8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] CAS No. 1242929-94-7](/img/structure/B1392481.png)
8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Overview
Description
8,9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] (DMSPQ) is a novel synthetic compound with potential applications in a wide range of areas, including pharmaceuticals, agriculture, and biotechnology. This compound has been studied extensively and has been found to have multiple beneficial effects, including anti-inflammatory, anti-oxidative, and anti-cancer activities. DMSPQ has also been shown to have a wide range of effects on biochemical and physiological processes, making it a promising candidate for further research and development.
Scientific Research Applications
Synthesis of Novel Heterocyclic Systems : A study by Artico et al. (1992) described the synthesis of new tetracyclic systems containing a pyrrolobenzodiazepine or a pyrrolobenzotriazepine moiety bounded by a spiro linkage to the piperidine nucleus. These compounds, including spiropyrrolo[1,2-a]quinoxaline-2,4′-piperidine, were synthesized using a simple reaction involving aromatic amines and 4-oxopiperidines (Artico et al., 1992).
Efficient Synthesis in Fluorine Chemistry : Dandia et al. (2007) reported the synthesis of fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] using a rapid one-pot multi-component reaction under microwave irradiation and sonication. This method produced fluorinated quinoline derivatives for biological screening tests (Dandia et al., 2007).
Antibacterial Activity : Vinoth et al. (2021) designed a convenient synthesis of tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, demonstrating their antibacterial activities against human pathogenic bacteria (Vinoth et al., 2021).
Novel Bacteriochlorin Design : Reddy et al. (2013) introduced a new molecular design incorporating a spiro-piperidine unit in synthetic bacteriochlorins. This design enabled tailoring of the bacteriochlorin by nitrogen derivatization and tuning the spectral properties (Reddy et al., 2013).
Synthesis of Pyrrolo[1,2-a]quinoxalines : A study by Kim et al. (1990) involved the synthesis of pyrrolo[1,2-a]quinoxalines through a 1,3-dipolar cycloaddition reaction. This process included an additional reaction mechanism via an aziridine intermediate (Kim et al., 1990).
Electropolymerization of Fluorene Derivatives : Kıvrak et al. (2012) synthesized new fluorene derivatives bearing pendant quinoxaline moieties with different donor groups for electropolymerization. This study explored the electrochemical and optoelectronic properties of the resulting polymers (Kıvrak et al., 2012).
Radical-type Transformation for Quinoxaline Derivatives : Wang et al. (2020) developed an iron-promoted method for constructing pyrrolo[1,2-a]quinoxaline derivatives. This method involved a novel approach using solvents as carbon sources via C–H(sp3) amination/C–O or C–N (C–S) cleavage (Wang et al., 2020).
properties
IUPAC Name |
8,9-dimethylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-12-5-6-14-16(13(12)2)20-11-3-4-15(20)17(19-14)7-9-18-10-8-17/h3-6,11,18-19H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNXPUABMJJQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC3(CCNCC3)C4=CC=CN42)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



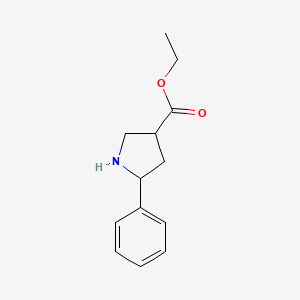
![2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1392400.png)
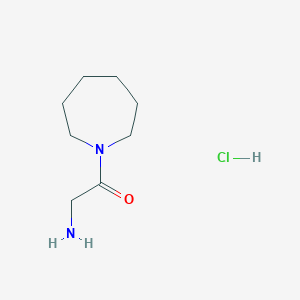
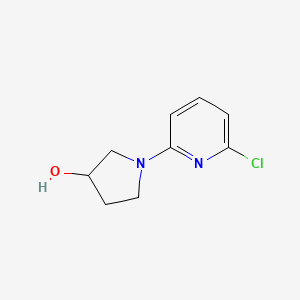
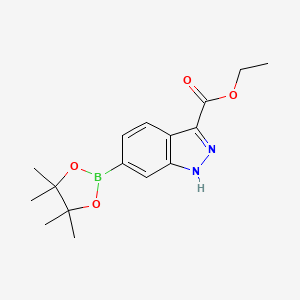

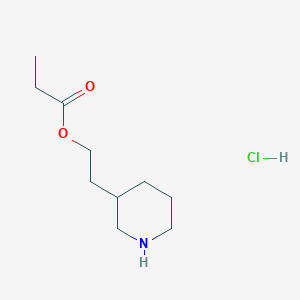
![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)
![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)
